molecular formula C10H10INO2 B8405808 3-iodo-N-(2-oxopropyl)benzamide

3-iodo-N-(2-oxopropyl)benzamide

Cat. No. B8405808
M. Wt: 303.10 g/mol
InChI Key: RMTPOBNASMEZPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-iodo-N-(2-oxopropyl)benzamide is a useful research compound. Its molecular formula is C10H10INO2 and its molecular weight is 303.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-iodo-N-(2-oxopropyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-iodo-N-(2-oxopropyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-iodo-N-(2-oxopropyl)benzamide

Molecular Formula

C10H10INO2

Molecular Weight

303.10 g/mol

IUPAC Name

3-iodo-N-(2-oxopropyl)benzamide

InChI

InChI=1S/C10H10INO2/c1-7(13)6-12-10(14)8-3-2-4-9(11)5-8/h2-5H,6H2,1H3,(H,12,14)

InChI Key

RMTPOBNASMEZPR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CNC(=O)C1=CC(=CC=C1)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-(2-Hydroxypropyl)-3-iodobenzamide (1.09 g, 3.57 mmol) obtained in Step 1 was dissolved in dichloromethane (40 mL), cooled to 0° C., and stirred at room temperature for 1 hour after adding Dess-Martin periodinane (1.82 g, 4.28 mmol). Thereafter, a saturated aqueous sodium bicarbonate solution was added to the mixture, and the mixture was extracted with chloroform. The organic layer was dried over anhydrous magnesium sulfate. The residue obtained upon concentration was purified by silica gel column chromatography to give 3-iodo-N-(2-oxopropyl)benzamide (1.01 g, 93%).
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.82 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.